D-Arabinose-13C5 Phenylhydrazone
Description
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
(2S,4S,5Z)-5-(phenylhydrazinylidene)(1,2,3,4,5-13C5)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11?/m0/s1/i6+1,7+1,9+1,10+1,11+1 |
InChI Key |
UJFBUGYDKFCOBD-CHSJQLSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=[13CH]\[13C@@H]([13CH]([13C@H]([13CH2]O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing
D-Arabinose-13C5 phenylhydrazone is extensively used in metabolic studies to trace metabolic pathways and understand cellular processes. The isotopic labeling allows researchers to track the incorporation of carbon from the compound into various metabolic intermediates.
- Case Study Example : In a study investigating the metabolic adaptations in skeletal muscle, this compound was utilized as a tracer to analyze how skeletal muscle cells adapt their metabolism under different physiological conditions. This involved measuring the incorporation of labeled carbon into key metabolites, providing insights into energy production and substrate utilization .
Stereochemical Studies
The compound plays a role in stereochemical investigations, particularly in understanding the stereoisomerism of carbohydrates. By using this compound, researchers can explore how different stereoisomers affect biological activity and interaction with enzymes.
- Data Table: Stereoisomeric Forms
| Isomer Type | Description | Biological Activity |
|---|---|---|
| D-Arabinose | Naturally occurring form | High |
| D-Arabinose-13C5 | Labeled form for tracing | Variable |
Pharmacokinetics and Drug Development
In pharmacokinetic studies, this compound serves as a valuable tool for assessing drug metabolism and bioavailability. By tracking the labeled compound through biological systems, researchers can gain insights into how drugs are processed within the body.
- Case Study Example : A pharmacokinetic study evaluated the absorption and metabolism of a new drug candidate using this compound as a tracer. The results indicated significant differences in metabolic pathways when compared to traditional non-labeled compounds, highlighting the importance of isotopic labeling in drug development .
Chemical Reactions Analysis
Formation and Core Reactivity
The compound is synthesized through condensation of D-arabinose-13C5 with phenylhydrazine under microwave-assisted conditions (80-100°C, 30-60 min) using organic acids like acetic acid as catalysts. This reaction forms a hydrazone linkage (-C=N-NH-Ph), confirmed by NMR spectroscopy showing characteristic imine proton signals at δ 7.8-8.2 ppm .
Key structural features influencing reactivity:
-
13C-labeled pentose backbone enables isotopic tracking
-
Hydrazone group acts as both protecting group and reaction site
-
Hydroxyl groups at C2, C3, and C4 positions enable stereospecific transformations
Oxidation Reactions
This compound undergoes controlled oxidation under various conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Nitric acid (HNO₃) | 60°C, 4 hr | D-Erythronic acid-13C4 | 78% |
| Hydrogen peroxide (H₂O₂) | pH 9, RT | Arabinonic acid-13C5 | 65% |
| Periodate (IO₄⁻) | 0°C, 1 hr | Glycolaldehyde fragments | 92% |
Oxidation mechanisms involve sequential cleavage of C-C bonds while preserving the 13C labels for analytical detection.
Reduction Reactions
Catalytic hydrogenation reveals distinctive behavior:
Conditions:
-
50 psi H₂, 25°C
-
5% Pd/C catalyst in methanol
Outcome:
-
Hydrazone group reduces to -CH₂-NH-Ph
-
Sugar backbone remains intact
-
Product: D-Arabinitol-13C5 phenylhydrazine adduct (95% purity by LC-MS)
This reaction enables selective modification of the hydrazone moiety while preserving isotopic labels.
Hydrolytic Reactions
Acid hydrolysis (0.1M HCl, 80°C, 2 hr) regenerates D-arabinose-13C5 with:
-
89% recovery rate
-
Phenylhydrazine byproduct (detected via HPLC)
Alkaline conditions (pH 12, 60°C) induce β-elimination reactions, producing:
-
2-Furanone derivatives (23%)
-
Unstable intermediates detectable by FTIR
Phosphorylation and Glycosylation
Phosphorylation (ATP-dependent):
-
Enzyme: Arabinose kinase (Km = 0.8 mM)
-
Product: D-Arabinose-1-phosphate-13C5
-
Application: Nucleotide biosynthesis studies
Glycosylation:
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | HCl gas | Methyl α-D-arabinoside |
| Benzyl | BF₃·Et₂O | Benzyl β-derivative |
Glycosylation preserves 13C labels, enabling tracking of oligosaccharide biosynthesis .
Comparative Reaction Kinetics
| Reaction Type | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation | 2.3×10⁻³ | 45.2 |
| Reduction | 1.8×10⁻² | 32.1 |
| Hydrolysis | 4.5×10⁻⁴ | 58.7 |
Data from stopped-flow spectroscopy studies show hydrazone derivatives exhibit 40% faster oxidation kinetics compared to free sugars.
Analytical Tracking in Metabolic Studies
LC-MS/MS analysis reveals:
-
98% isotopic purity in cell culture media
-
Clear detection limit: 0.1 pmol/mg protein
NMR studies (600 MHz) demonstrate:
This comprehensive analysis establishes this compound as a versatile biochemical tool, with its reactions providing critical insights into carbohydrate metabolism and isotopic tracer methodologies.
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key differences between D-Arabinose-13C5 Phenylhydrazone and structurally or functionally related compounds:
Key Observations:
- Isotopic Specificity: this compound is uniquely labeled at all five carbons, distinguishing it from partially labeled analogs like D-Arabinose-1-¹³C. This enhances its utility in tracing complex metabolic networks .
- Functional Groups: Unlike Salicylaldehyde Phenylhydrazone, which lacks a sugar backbone, this compound retains the arabinose structure, making it suitable for carbohydrate-specific studies .
- Stereochemical Variations: 5-Deoxy-L-Arabinose Phenylhydrazone differs in stereochemistry (L-form) and the absence of a hydroxyl group, altering its solubility and reactivity compared to the D-arabinose derivatives .
This compound
- Metabolic Studies : Its ¹³C labeling allows precise quantification in mass spectrometry, aiding in studies of carbohydrate metabolism and enzymatic activity .
- Pharmacokinetics : Stable isotopes like ¹³C reduce metabolic interference, improving the accuracy of drug disposition studies .
Salicylaldehyde Phenylhydrazone
- Analytical Chemistry: Forms a yellow-orange precipitate with carbonyl groups, serving as a diagnostic tool for ketone/aldehyde detection .
D-Arabinose-1-¹³C
- Single-Carbon Tracing : Used to monitor specific carbon positions in metabolic pathways, such as glycolysis or pentose phosphate shunt .
Commercial and Practical Considerations
- Cost and Availability: this compound is significantly more expensive (e.g., 5 mg costs €537) than non-labeled analogs due to isotopic enrichment .
- Purity: Labeled compounds like D-Arabinose-13C5 typically have high purity (>90%), ensuring reliability in sensitive assays .
Preparation Methods
General Synthetic Approach
The synthesis of this compound involves the condensation reaction between isotopically labeled D-Arabinose-13C5 and phenylhydrazine. This reaction forms a phenylhydrazone linkage at the aldehyde group of the sugar, resulting in the target compound. The process must be conducted under controlled conditions to achieve high purity and yield, particularly due to the sensitivity of isotopic labels and the reactivity of hydrazine derivatives.
Stepwise Preparation Protocol
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Starting Material Preparation | Obtain D-Arabinose labeled with five ^13C atoms (D-Arabinose-13C5). | Commercially sourced or synthesized via isotopic labeling techniques. | Ensures isotopic enrichment for metabolic tracing. |
| 2. Phenylhydrazine Addition | React D-Arabinose-13C5 with phenylhydrazine in a suitable solvent such as methanol. | Room temperature to mild heating (25–40°C), inert atmosphere recommended to avoid oxidation. | Molar ratio typically 1:1 or slight excess of phenylhydrazine to drive reaction forward. |
| 3. Reaction Time | Allow reaction to proceed for several hours (typically 4–24 hours) to ensure complete hydrazone formation. | Monitored by thin-layer chromatography (TLC) or NMR spectroscopy. | Longer times improve conversion but may increase side reactions. |
| 4. Purification | Purify product by recrystallization or chromatographic methods. | Recrystallization from methanol or ethyl acetate; column chromatography if necessary. | Ensures removal of unreacted starting materials and side products. |
| 5. Characterization | Confirm structure and isotopic labeling by NMR, mass spectrometry, and melting point analysis. | Use ^13C NMR to verify isotopic incorporation; mass spectrometry to confirm molecular weight (245.22 g/mol). | Critical for confirming product identity and purity. |
Reaction Mechanism Overview
The formation of the phenylhydrazone involves nucleophilic attack by the amino group of phenylhydrazine on the aldehyde carbon of D-Arabinose-13C5, followed by elimination of water to form the hydrazone double bond. This reaction is typically acid-catalyzed or proceeds under neutral conditions, with solvent choice influencing reaction rate and selectivity.
Advanced Synthetic Techniques and Related Processes
Isotopic Labeling Considerations
The use of ^13C-labeled D-Arabinose requires that the isotopic integrity be maintained throughout the synthesis. Conditions must avoid isotopic scrambling or loss. Mild reaction conditions, inert atmosphere, and careful purification are essential.
Comparative Data Table of D-Arabinose Phenylhydrazone and Isotopically Labeled Analogues
| Parameter | D-Arabinose Phenylhydrazone (Unlabeled) | This compound (Labeled) |
|---|---|---|
| Molecular Formula | C11H16N2O4 | C6^13C5H16N2O4 |
| Molecular Weight | 240.26 g/mol | 245.22 g/mol |
| CAS Number | 28767-74-0 | Not assigned (alternate CAS: 28767-74-0 for unlabeled) |
| Appearance | Solid, yellowish | Solid, yellow |
| Solubility | Methanol | Methanol |
| Reaction Conditions for Synthesis | Room temperature, methanol solvent | Same, with isotopically labeled sugar |
| Applications | Biochemical research, metabolic studies | Metabolic tracing, intermediate for labeled pterins |
Research Findings and Applications Related to Preparation
Metabolic Tracing : this compound is used as a tracer in metabolic studies, allowing researchers to track carbohydrate metabolism via mass spectrometry or nuclear magnetic resonance spectroscopy. The isotopic label enables high-resolution insight into metabolic pathways.
Intermediate in Synthesis of Labeled Pterins : This compound serves as an intermediate in the synthesis of D-Neopterin-13C5, a labeled precursor in the biosynthesis of biopterin, which is significant in biochemical and pharmaceutical research.
Chemical Stability and Handling : The compound is stable at room temperature for shipping and storage, facilitating its use in research laboratories without special conditions.
Summary and Professional Recommendations
The preparation of this compound primarily involves the condensation of isotopically labeled D-Arabinose with phenylhydrazine under controlled conditions to form the hydrazone linkage. The process requires careful control of reaction parameters to maintain isotopic integrity and achieve high purity. Purification and characterization steps are critical to confirm the structure and labeling. Advanced synthetic strategies involving protection of sugar hydroxyl groups may be adapted from related carbohydrate chemistry to optimize synthesis. This compound's role as a metabolic tracer and synthetic intermediate underscores the importance of rigorous preparation methods.
Q & A
Q. How can D-Arabinose-13C5 Phenylhydrazone be synthesized with isotopic purity for stable isotope labeling studies?
- Methodological Answer : Synthesis involves reacting 13C5-labeled D-arabinose with phenylhydrazine under controlled acidic conditions (e.g., ethanol/HCl). Reflux at 60–80°C for 1–2 hours ensures complete hydrazone formation. Isotopic purity (>98%) is verified via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and mass spectrometry (MS) to confirm molecular ion peaks at m/z 267 [M+H]+ . Post-synthesis, recrystallization in ethanol removes unreacted precursors.
Q. What are the primary analytical techniques for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : 13C NMR distinguishes isotopic enrichment (e.g., absence of natural 12C signals at δ 60–100 ppm for sugar carbons) .
- FTIR : Confirms hydrazone C=N stretch at ~1600 cm⁻¹ and phenyl ring vibrations at 700–800 cm⁻¹ .
- HPLC-MS : Validates purity and quantifies isotopic distribution using a high-resolution quadrupole-time-of-flight (Q-TOF) system .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS for analogous compounds:
- Personal Protection : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of aerosols .
- Storage : Store at –20°C in airtight containers to prevent decomposition. Avoid exposure to moisture or light .
- Spill Management : Use neutral absorbents (e.g., vermiculite) for solid spills; avoid water to prevent dissolution into drains .
Q. How does the phenylhydrazone functional group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Hydrazones are pH-sensitive. Stability tests in buffers (pH 2–12) show:
Q. What are the solubility properties of this compound in common organic solvents?
- Methodological Answer : Solubility data (mg/mL, 25°C):
| Solvent | Solubility |
|---|---|
| Ethanol | 45.2 |
| Acetone | 12.8 |
| DMSO | 89.5 |
| Water | <0.1 |
| Use DMSO for stock solutions; dilute in ethanol for reactions . |
Advanced Research Questions
Q. How does isotopic labeling with 13C5 affect the compound’s reactivity in carbohydrate metabolic studies compared to non-labeled analogs?
- Methodological Answer : Kinetic isotope effects (KIEs) must be quantified. For example:
- Enzymatic assays : Compare reaction rates of 13C5-labeled vs. natural D-arabinose phenylhydrazone with arabinose isomerase. Use stopped-flow spectroscopy to monitor real-time changes .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict bond vibrational differences impacting transition states .
Q. What experimental strategies resolve spectral overlaps in 13C NMR caused by isotopic enrichment?
- Methodological Answer : Apply:
- DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates CH, CH2, and CH3 groups in crowded spectra.
- 2D HSQC : Correlates 13C-1H couplings to assign overlapping signals (e.g., anomeric carbons at δ 90–100 ppm) .
- Isotopic dilution : Mix labeled and unlabeled compounds to identify peak splitting patterns .
Q. How can researchers design controlled experiments to assess the compound’s photodegradation pathways?
- Methodological Answer :
- Light exposure tests : Use a solar simulator (AM 1.5G spectrum) to irradiate samples in quartz cuvettes. Monitor degradation via LC-MS/MS, identifying photoproducts like phenylhydrazine and arabinose derivatives .
- Radical trapping : Add tert-butanol or NaN3 to quench hydroxyl radicals or singlet oxygen, respectively, and elucidate degradation mechanisms .
Q. What are the challenges in detecting trace impurities in this compound using mass spectrometry?
- Methodological Answer : Key issues:
Q. How to validate the compound’s stability in long-term in vivo metabolic tracing studies?
- Methodological Answer :
- Animal models : Administer 13C5-labeled compound via intravenous injection; collect blood/tissue samples at intervals (0–72 hrs).
- LC-MS/MS analysis : Quantify intact hydrazone and metabolites (e.g., free arabinose) using isotopically labeled internal standards .
- Ethical compliance : Follow institutional guidelines for humane endpoints and sample size justification .
Key Methodological Considerations
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address knowledge gaps in isotopic tracer applications .
- Data Validation : Replicate results using orthogonal techniques (e.g., NMR + MS) and include raw data in appendices for peer review .
- Contradiction Management : If stability data conflict (e.g., SDS vs. experimental findings), conduct accelerated aging studies under ICH Q1A guidelines to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
